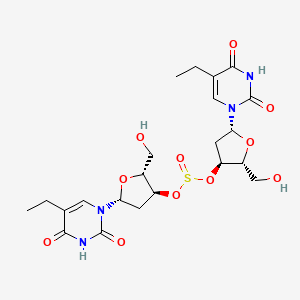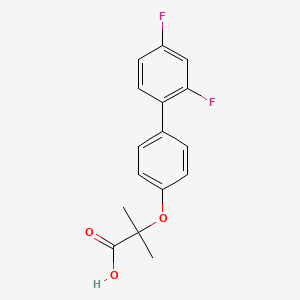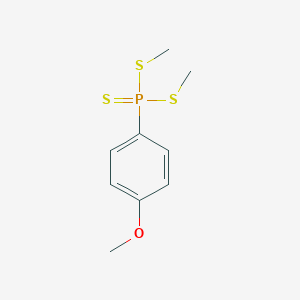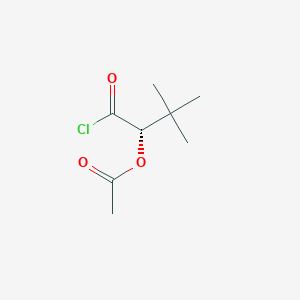
Nickel(2+) dinonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+) dinonanoate is a chemical compound with the molecular formula C₁₈H₃₄NiO₄. It is a coordination complex where nickel is in the +2 oxidation state, coordinated with two nonanoate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(2+) dinonanoate can be synthesized through a reaction between nickel(II) salts, such as nickel(II) nitrate or nickel(II) chloride, and nonanoic acid. The reaction typically involves dissolving the nickel salt in a suitable solvent, such as ethanol or water, and then adding nonanoic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as mixing, heating, and purification to ensure the compound’s purity and yield. Techniques like recrystallization or filtration may be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(2+) dinonanoate undergoes various chemical reactions, including:
Oxidation: Nickel(2+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Nickel(2+) can be reduced to metallic nickel using reducing agents like hydrogen gas.
Substitution: The nonanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(2+) to nickel(III).
Reduction: Hydrogen gas or sodium borohydride can reduce nickel(2+) to metallic nickel.
Substitution: Ligands such as ammonia or phosphines can replace nonanoate ligands under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Metallic nickel.
Substitution: Nickel complexes with new ligands.
Applications De Recherche Scientifique
Nickel(2+) dinonanoate has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its coordination properties.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings
Mécanisme D'action
Nickel(2+) dinonanoate can be compared with other nickel(II) carboxylates, such as nickel(2+) acetate and nickel(2+) stearate. These compounds share similar coordination chemistry but differ in the length and properties of the carboxylate ligands. This compound is unique due to its specific nonanoate ligands, which can influence its solubility, reactivity, and applications .
Comparaison Avec Des Composés Similaires
- Nickel(2+) acetate
- Nickel(2+) stearate
- Nickel(2+) formate
Nickel(2+) dinonanoate stands out due to its specific ligand structure, which can provide unique properties and applications compared to other nickel(II) carboxylates.
Propriétés
Numéro CAS |
84852-37-9 |
|---|---|
Formule moléculaire |
C18H34NiO4 |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
nickel(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Ni/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
Clé InChI |
COAZDOANIWHEFE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)

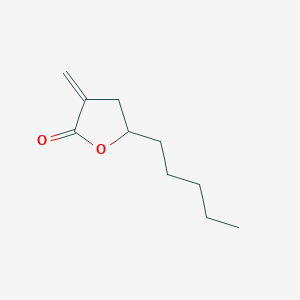
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
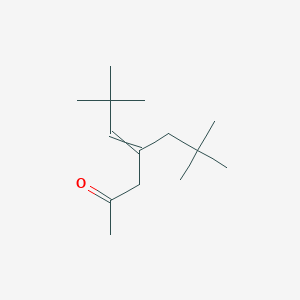
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
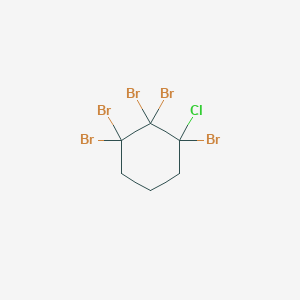
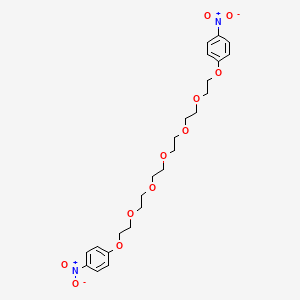
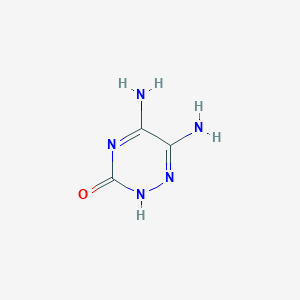
![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)
